7-chloro-1,2,3,4-tetrahydroquinolin-3-ol
Description
7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol is a bicyclic heterocyclic compound featuring a quinoline backbone with a hydroxyl group at position 3 and a chlorine substituent at position 5. This scaffold is pharmacologically significant, as it serves as a core structure in diuretics like Metolazone (7-chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinazolinesulfonamide), which is used to treat hypertension and edema . The compound’s synthesis typically involves advanced chromatographic and spectroscopic techniques, such as HPLC and NMR, to ensure purity and structural integrity .
Properties
CAS No. |
1506864-03-4 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.6 |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol typically involves the chlorination of 1,2,3,4-tetrahydroquinoline followed by hydroxylation. One common method includes:
Chlorination: Reacting 1,2,3,4-tetrahydroquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7th position.
Hydroxylation: Subsequent hydroxylation of the chlorinated intermediate using reagents like sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol can undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural and physicochemical differences between 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol and its analogs:
Key Observations:
- Substituent Effects: The chlorine atom at position 7 in the parent compound enhances electrophilic reactivity compared to methoxy-substituted analogs (e.g., 7-methoxy-1,2,3,4-tetrahydroquinoline) .
- Functional Groups : The sulfonamide group in Metolazone significantly increases molecular weight (365.84 vs. 183.62 g/mol) and introduces diuretic activity via carbonic anhydrase inhibition .
Commercial and Industrial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
